5-(Chloromethyl)-3-methoxy-2,4-dimethylpyridine
Overview
Description
The description of a chemical compound typically includes its molecular formula, structural formula, and IUPAC name. It may also include information about the class of compounds it belongs to and its key characteristics.
Synthesis Analysis
This involves a detailed examination of the methods used to synthesize the compound. It includes the starting materials, reagents, catalysts, reaction conditions (temperature, pressure, solvent, pH), and the steps of the reaction.Molecular Structure Analysis
This involves determining the arrangement of atoms in the molecule and the type of bonds (single, double, triple, ionic, covalent) between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, reaction conditions, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This involves determining properties such as melting point, boiling point, solubility, density, refractive index, optical rotation, and specific gravity. Chemical properties include reactivity, acidity or basicity, and types of reactions the compound can undergo.Scientific Research Applications
Synthesis Techniques
5-(Chloromethyl)-3-methoxy-2,4-dimethylpyridine is synthesized through various methods, each having distinct implications in scientific research. For instance, Xia Liang (2007) describes the synthesis using POCl3/CH2Cl2/Et3N system from 2-methylpyridine N-oxide, highlighting its efficiency and selectivity under mild conditions (Xia Liang, 2007). Similarly, the synthesis from 2,3,5-trimethylpyridine through various steps including N-oxidation, nitration, and methoxylation is reported by Dai Gui (2004), indicating a high overall yield of 63.6% (Dai Gui, 2004).
Chemical Reactions and Derivatives
The chemical reactivity and formation of derivatives of this compound are explored in various studies. For example, M. Anderson and A. W. Johnson (1966) discuss the base-catalyzed reactions leading to derivatives of both 4H- and 3H-azepines (M. Anderson & A. W. Johnson, 1966). Sen Ma et al. (2018) examine the treatment of 2-(chloromethyl)-pyridine derivatives with 1-(4-chloro-phenyl)imidazole-2-thione, leading to methylsulphinyl derivatives, which also have applications in forming copper complexes (Sen Ma et al., 2018).
Pharmaceutical Applications
In the pharmaceutical field, the compound is used in the synthesis of various drugs. Guan Jin (2011) reports its use in the synthesis of tenatoprazole, a drug used for treating gastrointestinal disorders, demonstrating its role in drug development (Guan Jin, 2011).
Structural and Crystallography Studies
The compound's role in structural and crystallography studies is significant. For instance, its derivatives are analyzed for crystal structures, providing insights into molecular interactions and bonding, as shown by Sen Ma et al. (2018) (Sen Ma et al., 2018).
Safety And Hazards
This involves studying the toxicity, flammability, reactivity, and environmental impact of the compound. It includes determining appropriate handling, storage, and disposal procedures.
Future Directions
This involves identifying areas where further research is needed. It could include potential applications, modifications to improve its properties, or new synthesis methods.
properties
IUPAC Name |
5-(chloromethyl)-3-methoxy-2,4-dimethylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO/c1-6-8(4-10)5-11-7(2)9(6)12-3/h5H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NADPTRXTYCEQRY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1CCl)C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50592001 | |
Record name | 5-(Chloromethyl)-3-methoxy-2,4-dimethylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50592001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Chloromethyl)-3-methoxy-2,4-dimethylpyridine | |
CAS RN |
943315-20-6 | |
Record name | 5-(Chloromethyl)-3-methoxy-2,4-dimethylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50592001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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